molecular formula C6H6N4O2 B14065557 Ethyl 5-diazoimidazole-4-carboxylate CAS No. 50993-52-7

Ethyl 5-diazoimidazole-4-carboxylate

Cat. No.: B14065557
CAS No.: 50993-52-7
M. Wt: 166.14 g/mol
InChI Key: HJDOPBGQUOAOCQ-UHFFFAOYSA-N
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Description

Ethyl 5-diazoimidazole-4-carboxylate is a diazo compound that features prominently in the field of organic chemistry It is characterized by the presence of a diazo group (-N=N-) attached to an imidazole ring, which is further substituted with an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-diazoimidazole-4-carboxylate typically involves the diazotization of the corresponding aminoimidazole precursor. The process begins with the preparation of 5-aminoimidazole-4-carboxylate, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. This intermediate is subsequently esterified with ethanol to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of diazotization and esterification are scalable. Industrial synthesis would likely involve continuous flow processes to ensure consistent quality and yield, with stringent control over reaction conditions to prevent decomposition of the diazo compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-diazoimidazole-4-carboxylate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Ethanol, acetone, dimethylformamide (DMF)

    Catalysts: Sodium acetate, hydrazine hydrate

Major Products:

  • Substituted imidazoles
  • Heterocyclic compounds
  • Hydrazine derivatives

Mechanism of Action

The mechanism of action of ethyl 5-diazoimidazole-4-carboxylate primarily involves the reactivity of the diazo group. The diazo group can undergo nucleophilic attack, leading to the formation of various substituted products. Additionally, the compound can participate in cycloaddition reactions, forming new heterocyclic structures. These reactions are facilitated by the electron-deficient nature of the diazo group, which makes it highly reactive towards nucleophiles .

Comparison with Similar Compounds

Ethyl 5-diazoimidazole-4-carboxylate can be compared with other diazo compounds and imidazole derivatives:

    Similar Compounds:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

50993-52-7

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

ethyl 5-diazoimidazole-4-carboxylate

InChI

InChI=1S/C6H6N4O2/c1-2-12-6(11)4-5(10-7)9-3-8-4/h3H,2H2,1H3

InChI Key

HJDOPBGQUOAOCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=NC1=[N+]=[N-]

Origin of Product

United States

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